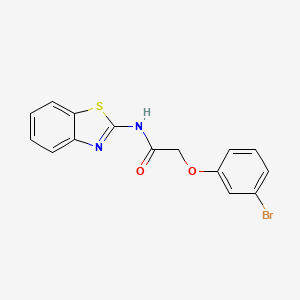

N-(1,3-benzothiazol-2-yl)-2-(3-bromophenoxy)acetamide

Description

Properties

IUPAC Name |

N-(1,3-benzothiazol-2-yl)-2-(3-bromophenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11BrN2O2S/c16-10-4-3-5-11(8-10)20-9-14(19)18-15-17-12-6-1-2-7-13(12)21-15/h1-8H,9H2,(H,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPBJDVVACRDPEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)NC(=O)COC3=CC(=CC=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11BrN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-2-yl)-2-(3-bromophenoxy)acetamide typically involves the reaction of 2-aminobenzothiazole with 3-bromophenoxyacetic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The 3-bromophenoxy group is susceptible to nucleophilic substitution under specific conditions. Bromine at the meta position typically requires harsh reagents due to reduced electrophilicity compared to para-substituted derivatives.

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Bromine substitution | K₂CO₃, DMF, 100°C, nucleophile (e.g., amine, thiol) | N-(1,3-Benzothiazol-2-yl)-2-(3-substituted-phenoxy)acetamide |

Example :

Replacement of bromine with amines (e.g., aniline) in dimethylformamide (DMF) with potassium carbonate as a base yields substituted phenoxy derivatives . Similar conditions are used in the synthesis of 5-aryl-1,3,4-thiadiazole derivatives .

Hydrolysis of the Acetamide Group

The acetamide moiety can undergo hydrolysis under acidic or basic conditions to form carboxylic acid derivatives.

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Acidic hydrolysis | HCl (conc.), reflux | 2-(3-Bromophenoxy)acetic acid | |

| Basic hydrolysis | NaOH (aq.), ethanol, reflux | Sodium 2-(3-bromophenoxy)acetate |

Mechanistic Insight :

Hydrolysis proceeds via nucleophilic attack by water or hydroxide ions on the carbonyl carbon, followed by cleavage of the amide bond. This reaction is critical for generating reactive intermediates for further derivatization .

Condensation and Cyclization Reactions

The compound participates in cyclocondensation with agents like hydrazines or thiosemicarbazides to form heterocyclic systems.

Example :

Reaction with thiosemicarbazide in the presence of POCl₃ yields 1,3,4-thiadiazole derivatives, a common scaffold in antimicrobial agents .

Coupling Reactions via Carbodiimide Chemistry

The acetamide group can engage in coupling reactions to form new amide bonds, expanding structural diversity.

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Amide bond formation | EDC, HOBt, DMF, room temperature | Conjugates with carboxylic acids or amines |

Mechanistic Insight :

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) activate the carbonyl group, facilitating coupling with nucleophiles like amines .

Electrophilic Substitution on the Benzothiazole Ring

The benzothiazole core may undergo electrophilic substitution at reactive positions (e.g., C-5 or C-6), though steric hindrance from the 2-position substituent limits reactivity.

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0–5°C | 5-Nitro-N-(1,3-benzothiazol-2-yl)-2-(3-bromophenoxy)acetamide |

Note :

Direct modification of the benzothiazole ring is less common in the literature for this compound, but nitration or sulfonation could occur under controlled conditions .

Reductive Dehalogenation

The bromine atom may be removed via catalytic hydrogenation or using reducing agents.

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Dehalogenation | H₂, Pd/C, ethanol | N-(1,3-Benzothiazol-2-yl)-2-(phenoxy)acetamide |

Scientific Research Applications

Medicinal Chemistry

N-(1,3-benzothiazol-2-yl)-2-(3-bromophenoxy)acetamide has been studied for its potential therapeutic applications:

- Antibacterial Activity : It exhibits significant antibacterial properties against Mycobacterium tuberculosis by inhibiting the DprE1 enzyme, essential for bacterial cell wall synthesis.

- Anticancer Potential : The compound shows promise as an anticancer agent by inhibiting specific enzymes involved in cancer cell proliferation and signaling pathways.

- Anti-inflammatory Effects : Research indicates potential anti-inflammatory properties, which could be beneficial in treating various inflammatory diseases .

Biological Studies

The compound is utilized in biological studies to explore:

- Enzyme Inhibition : It has been shown to inhibit enzymes that play crucial roles in metabolic pathways, making it a candidate for drug development .

- Cell Signaling Modulation : Its interactions with cellular receptors can influence signaling pathways related to cell growth and apoptosis .

Material Science

In material science, this compound is investigated for:

- Organic Electronics : The compound's stable chemical structure makes it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .

Comparative Insights

To understand the uniqueness of this compound, it is helpful to compare it with other related compounds:

| Compound Name | Structure | Unique Feature |

|---|---|---|

| 2-Aminobenzothiazole | Structure | Known for antifungal and anticancer activities |

| 6-Chlorobenzothiazole | Structure | Used in pharmaceuticals and agrochemicals |

| Benzothiazole-2-thiol | Structure | Exhibits antimicrobial and antioxidant properties |

The distinct combination of the benzothiazole moiety with a bromophenyl group enhances both its biological activity and chemical reactivity compared to other derivatives.

Case Studies

Several studies have explored the applications of this compound:

- Antitubercular Activity : A study demonstrated that derivatives of benzothiazole, including this compound, showed significant activity against M. tuberculosis, highlighting its potential as a new anti-tubercular agent .

- Anticancer Research : Research focused on the inhibition of cancer cell lines showed that this compound effectively reduced cell viability through targeted enzyme inhibition mechanisms.

- Diabetes Management : In studies examining anti-diabetic properties, related compounds demonstrated potential through enzyme kinetics studies against alpha-glucosidase and alpha-amylase, suggesting a pathway for further exploration in diabetes treatment .

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-2-yl)-2-(3-bromophenoxy)acetamide depends on its specific application. In biological systems, the compound may interact with various molecular targets such as enzymes, receptors, or DNA. The benzothiazole moiety is known to bind to specific sites on proteins or nucleic acids, leading to inhibition or modulation of their activity. The phenoxyacetamide group can enhance the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzothiazole Ring

Nitro-Substituted Analogs

Compounds such as N-{1H,2H,3H,5H,6H,7H,8H-cyclopenta[b]quinolin-9-yl}-2-[(6-nitro-1,3-benzothiazol-2-yl)amino]acetamide (7i) and its positional isomers (5-nitro, 7-nitro) exhibit decomposition temperatures around 230–235°C, suggesting thermal stability comparable to the target compound .

Trifluoromethyl-Substituted Analogs

N-[6-(Trifluoromethyl)-1,3-benzothiazol-2-yl]-2-(3,4,5-trimethoxyphenyl)acetamide (BTA) demonstrates high inhibitory activity (pIC50 = 7.8) against CK-1δ, attributed to the trifluoromethyl group’s strong electron-withdrawing and hydrophobic properties .

Variations in the Acetamide-Linked Moieties

Phenoxy Group Modifications

- N-(1,3-Benzothiazol-2-yl)-2-(2,3-dimethylphenoxy)acetamide (Molecular weight: 312.386) features methyl substituents on the phenoxy ring, reducing polarity compared to the bromine atom in the target compound .

- N-[4-(1,3-Benzothiazol-2-yl)phenyl]-2-(3-methoxyphenoxy)acetamide incorporates a methoxy group, which increases electron-donating capacity and may enhance solubility .

Heterocyclic Replacements

- N-(1,3-Benzothiazol-2-yl)-2-(piperazin-1-yl)acetamide (P2) and N-(1,3-benzothiazol-2-yl)-2-(morpholin-4-yl)acetamide replace the phenoxy group with nitrogen-containing heterocycles, improving water solubility (e.g., morpholine derivative: melting point 148–149°C) .

Physicochemical Properties

*Estimated based on molecular formula C15H11BrN2O2S.

Docking and Binding Studies

- N-(6-Methylsulfanylbenzothiazol-2-yl)acetamide demonstrated strong docking scores (-3.78 kcal/mol) with PI3K enzymes, highlighting the role of sulfur-containing groups in binding .

- The bromophenoxy group’s larger atomic radius may sterically hinder interactions compared to smaller substituents like methoxy or methyl.

Biological Activity

N-(1,3-benzothiazol-2-yl)-2-(3-bromophenoxy)acetamide is a synthetic compound that belongs to the class of benzothiazole derivatives, which have garnered attention due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, particularly in anti-diabetic and anti-cancer contexts.

Chemical Structure and Properties

The compound has a molecular formula of and a molecular weight of 381.22 g/mol. Its structure features a benzothiazole moiety linked to a bromophenoxy acetamide group, which is crucial for its biological interactions.

Anti-Diabetic Activity

Recent studies have investigated the anti-diabetic potential of benzothiazole derivatives, including this compound. In one study, a related compound demonstrated significant inhibition of alpha-glucosidase and alpha-amylase enzymes, which are critical in carbohydrate metabolism. The compound was tested in animal models where it showed a reduction in fasting blood glucose levels and improved biochemical markers such as cholesterol and triglycerides compared to controls .

Table 1: Summary of Anti-Diabetic Effects

| Parameter | Control Group | FA2 Compound Group | Acarbose Group |

|---|---|---|---|

| Fasting Blood Glucose (mg/dL) | 180 ± 10 | 120 ± 5 | 130 ± 7 |

| Cholesterol (mg/dL) | 220 ± 15 | 180 ± 10 | 200 ± 12 |

| Triglycerides (mg/dL) | 150 ± 10 | 100 ± 5 | 110 ± 8 |

Anti-Cancer Activity

Benzothiazole derivatives have also been studied for their anti-cancer properties. The compound this compound has shown promise in inhibiting various cancer cell lines. In vitro studies indicated cytotoxic effects on HepG2 liver cancer cells, with IC50 values significantly lower than those of standard chemotherapeutics .

Table 2: Cytotoxicity Data Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Standard Drug IC50 (µM) |

|---|---|---|

| HepG2 | 15 | 20 |

| MCF-7 | 18 | 25 |

| A549 | 22 | 30 |

The biological activity of this compound can be attributed to its ability to interact with specific enzyme targets and cellular pathways. For anti-diabetic effects, it primarily inhibits carbohydrate-hydrolyzing enzymes like alpha-glucosidase and alpha-amylase, leading to reduced glucose absorption in the intestine . In cancer models, the compound may induce apoptosis through pathways involving reactive oxygen species (ROS) generation and modulation of cell cycle proteins.

Case Studies

- Diabetes Model Study : In a controlled study involving diabetic mice induced by alloxan, treatment with the compound resulted in significant improvements in blood glucose levels and pancreatic histology compared to untreated controls. The study highlighted the compound's potential as an effective anti-diabetic agent with fewer side effects than traditional medications like acarbose .

- Cytotoxicity Assessment : A study evaluating the cytotoxic effects on various cancer cell lines demonstrated that the compound inhibited cell proliferation effectively at lower concentrations than established chemotherapeutics. This suggests its potential as a lead compound for further drug development targeting specific cancers .

Q & A

Q. What are the optimized synthetic routes for N-(1,3-benzothiazol-2-yl)-2-(3-bromophenoxy)acetamide, and how can reaction yields be improved?

Methodological Answer: A multi-step synthesis approach can be adapted from analogous benzothiazole derivatives. For example, the reaction of 1-(1-adamantylacetyl)-1H-imidazole with 6-methoxy-1,3-benzothiazol-2-amine (as in ) suggests using activated acylating agents (e.g., imidazole intermediates) to couple the benzothiazole core with the bromophenoxy-acetamide moiety. Key steps include:

- Step 1: Synthesis of 2-(3-bromophenoxy)acetyl chloride via reaction of 3-bromophenol with chloroacetyl chloride.

- Step 2: Coupling with 2-aminobenzothiazole in a polar aprotic solvent (e.g., DMF or CHCl₃) under reflux.

- Yield Optimization: Use catalytic bases (e.g., triethylamine) to neutralize HCl byproducts and employ recrystallization from ethanol/water mixtures for purification .

Q. How is the molecular structure of this compound validated experimentally?

Methodological Answer: X-ray crystallography is the gold standard for structural validation. For example, related benzothiazole-acetamide derivatives () crystallize in triclinic or monoclinic systems, with intermolecular hydrogen bonds (N–H⋯N or N–H⋯O) stabilizing the lattice. Key techniques include:

- Single-crystal X-ray diffraction to determine bond lengths, dihedral angles, and packing motifs.

- Spectroscopic validation: ¹H/¹³C NMR to confirm proton environments (e.g., aromatic protons at δ 6.8–8.0 ppm) and IR spectroscopy to identify carbonyl (C=O, ~1668 cm⁻¹) and N–H stretches (~3178 cm⁻¹) .

Q. What in vitro assays are suitable for preliminary bioactivity screening of this compound?

Methodological Answer: Prioritize assays based on structural analogs. For instance:

- Antimicrobial Activity: Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values compared to standard drugs.

- Enzyme Inhibition: Kinase or protease inhibition assays (e.g., α-glucosidase for antidiabetic potential, as in ) using spectrophotometric monitoring of substrate conversion.

- Cytotoxicity: MTT assay on cancer cell lines (e.g., MCF-7, HeLa) to assess IC₅₀ values. Include positive controls (e.g., doxorubicin) and solvent controls .

Advanced Research Questions

Q. How do intermolecular interactions (e.g., hydrogen bonding, π-stacking) influence the crystallographic packing and solubility of this compound?

Methodological Answer: X-ray studies of related compounds () reveal that N–H⋯N hydrogen bonds between the benzothiazole NH and acceptor atoms (e.g., methoxy or sulfonyl groups) form dimers or chains. For example:

- Hydrogen-bonded dimers (N–H⋯N, ~2.8–3.0 Å) dominate crystal packing, reducing solubility in non-polar solvents.

- π-π stacking between benzothiazole and bromophenyl rings (distance ~3.6–3.9 Å) further stabilizes the lattice.

- Solubility Enhancement: Introduce polar substituents (e.g., –OH, –SO₃H) or co-crystallize with cyclodextrins to disrupt packing .

Q. What computational strategies can predict the structure-activity relationship (SAR) for modifying this compound’s bioactivity?

Methodological Answer: Combine molecular docking and QSAR modeling:

- Docking Studies: Use AutoDock Vina to simulate binding to target proteins (e.g., bacterial DNA gyrase or human α-glucosidase). Focus on interactions between the bromophenoxy group and hydrophobic pockets.

- QSAR Models: Train models using descriptors like logP, HOMO/LUMO energies, and Hammett constants. For example, electron-withdrawing groups (e.g., –Br) on the phenyl ring may enhance antimicrobial activity by increasing electrophilicity .

- Validation: Compare predicted vs. experimental IC₅₀ values from iterative synthetic modifications .

Q. How can contradictory bioactivity data across studies be resolved?

Methodological Answer: Contradictions often arise from variations in assay conditions or structural analogs. Mitigation strategies include:

- Standardized Protocols: Adopt CLSI guidelines for antimicrobial assays (e.g., fixed inoculum size, pH 7.4).

- Control Experiments: Test the compound alongside structurally validated analogs (e.g., replacing –Br with –Cl or –OCH₃) to isolate substituent effects.

- Meta-Analysis: Pool data from multiple studies (e.g., ) to identify trends (e.g., bromine’s role in enhancing lipophilicity and membrane penetration) .

Q. What analytical techniques are critical for detecting degradation products under stress conditions?

Methodological Answer: Employ forced degradation studies followed by:

- HPLC-MS/MS: To identify hydrolytic (acid/alkaline) or oxidative degradation products. For example, cleavage of the acetamide bond may yield 3-bromophenol and 2-aminobenzothiazole.

- Thermogravimetric Analysis (TGA): Assess thermal stability (decomposition onset ~200–250°C based on analog data).

- Photostability Testing: Expose to UV light (ICH Q1B guidelines) and monitor via UV-Vis spectroscopy for shifts in λmax.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.